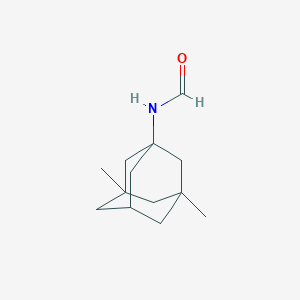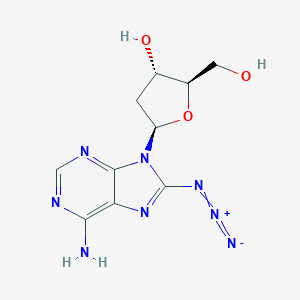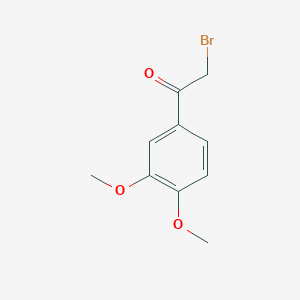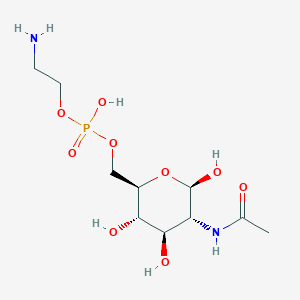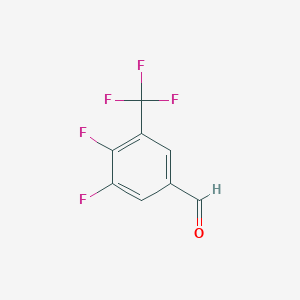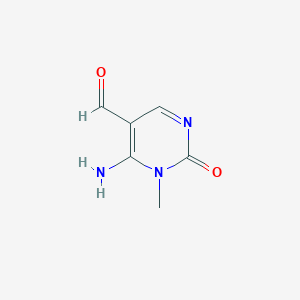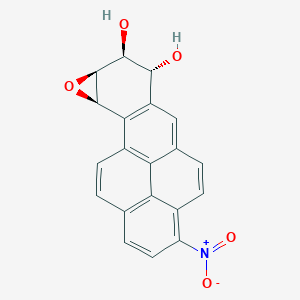
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene (DEN) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. DEN is a potent mutagen and carcinogen, and exposure to this compound has been linked to an increased risk of cancer development. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of DEN in scientific research.
Wirkmechanismus
The mechanism of action of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is complex and involves multiple steps. Upon exposure, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates, including the highly reactive epoxide intermediate. This intermediate can then react with DNA to form covalent adducts, which can lead to DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can generate ROS, which can further contribute to DNA damage and oxidative stress.
Biochemische Und Physiologische Effekte
Exposure to trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been shown to have a number of biochemical and physiological effects, including DNA damage, increased ROS production, and altered gene expression. In animal models, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure has been linked to the development of liver cancer, lung cancer, and other types of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in scientific research is its well-characterized mechanism of action and ability to induce DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is relatively inexpensive and easy to synthesize. However, there are also limitations to using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including its potential toxicity and the need for appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including the development of new methods for synthesizing this compound, the identification of new biomarkers for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure and toxicity, and the investigation of potential therapeutic applications for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in cancer treatment. Additionally, further research is needed to better understand the mechanisms of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis, as well as the potential health effects of exposure to this compound in humans.
Synthesemethoden
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can be synthesized through a number of different methods, including chemical synthesis and microbial transformation. One commonly used method involves the oxidation of benzo(a)pyrene, which results in the formation of the epoxide intermediate. This intermediate can then be further modified through reduction and nitration to yield trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene.
Wissenschaftliche Forschungsanwendungen
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been widely used in scientific research as a model compound for studying the mechanisms of mutagenesis and carcinogenesis. Specifically, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been used to investigate the role of reactive oxygen species (ROS) in DNA damage and repair, as well as the effects of DNA adducts on gene expression and cell signaling pathways.
Eigenschaften
CAS-Nummer |
149559-16-0 |
|---|---|
Produktname |
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene |
Molekularformel |
C20H13NO5 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-14-nitro-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13,15,17(21),18-octaene-6,7-diol |
InChI |
InChI=1S/C20H13NO5/c22-17-12-7-9-2-4-10-13(21(24)25)6-3-8-1-5-11(15(9)14(8)10)16(12)19-20(26-19)18(17)23/h1-7,17-20,22-23H/t17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
IRRRBEKHSFTNCO-WCIQWLHISA-N |
Isomerische SMILES |
C1=CC2=C3C(=CC4=C2[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
SMILES |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
Synonyme |
3-nitrobenzo(a)pyrene-7,8-diol-9,10-epoxide 3-nitrobenzo(a)pyrene-trans-7,8-diol-anti-9,10-epoxide NBPDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)




